2,3-Diamino-5-bromopyridine synthesis from 2-amino-3-nitro-5-bromopyridine
2,3-Diamino-5-bromopyridine synthesis from 2-amino-3-nitro-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of 2,3-diamino-5-bromopyridine, a crucial intermediate in the development of various pharmaceutical compounds. The primary focus is the reduction of 2-amino-3-nitro-5-bromopyridine, a common and effective synthetic route.
Introduction
2,3-Diamino-5-bromopyridine is a key building block in medicinal chemistry, notably in the synthesis of heterocyclic compounds with potential therapeutic applications, such as kinase inhibitors and antiarrhythmic drugs.[1] Its molecular structure, featuring bromine and adjacent amino groups, offers multiple reaction sites for further structural modifications.[1] This document details established protocols for its synthesis from 2-amino-3-nitro-5-bromopyridine, presenting comparative data and experimental methodologies.
Reaction Overview
The core transformation is the reduction of the nitro group at the C3 position of the pyridine (B92270) ring to an amine. Several reducing agents and conditions have been successfully employed for this purpose. The most common methods involve the use of metal reductants in acidic or neutral media, or catalytic hydrogenation.
Caption: General reaction pathway for the synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the most effective reported synthesis methods.
Table 1: Comparison of Reduction Methods
| Method | Reducing Agent(s) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Method A: Iron/NH₄Cl | Iron powder, Ammonium (B1175870) chloride | Isopropanol (B130326) / Water | 90 | 0.75 | 95 |
| Method B: Catalytic Hydrogenation | Raney Nickel, H₂ (1 MPa) | Phosphoric acid / Ethanol (B145695) / HCl | 50 | - | 89 |
| Method C: Iron/HCl | Reduced iron, Hydrochloric acid (catalytic) | Ethanol / Water | Steam Bath | 1 | - |
| Method D: Stannous Chloride | Tin(II) chloride | Not specified | Not specified | - | - |
Yields and reaction times are as reported in the cited literature and may vary based on experimental setup and scale.
Table 2: Reagent Quantities (Based on 1 equivalent of Starting Material)
| Method | Starting Material (g) | Reagent 1 (equiv.) | Reagent 2 (equiv.) | Solvent 1 (mL) | Solvent 2 (mL) |
| Method A: Iron/NH₄Cl | 3.0 | Iron powder (3) | NH₄Cl (2) | Isopropanol (56) | Water (28) |
| Method B: Catalytic Hydrogenation | 15.0 | Raney Ni (10% w/w) | HCl (conc., 15 mL) | H₃PO₄/EtOH (100) | HCl/EtOH (135) |
| Method C: Iron/HCl | 10.9 | Reduced iron (30g) | HCl (conc., 0.5 mL) | Ethanol (40) | Water (10) |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of 2,3-diamino-5-bromopyridine.
Method A: Reduction with Iron Powder and Ammonium Chloride
This procedure is noted for its high yield and relatively mild conditions.[2][3]
Workflow Diagram:
Caption: Experimental workflow for Method A.
Procedure:
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In a suitable reaction vessel, dissolve 2-amino-3-nitro-5-bromopyridine (3 g) in a solvent mixture of isopropanol (56 mL) and water (28 mL).[2]
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To this solution, add ammonium chloride (1.47 g, 2 equivalents) followed by iron powder (2.31 g, 3 equivalents).[2]
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Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes, monitoring the reaction progress.[2]
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Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[2]
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Filter the mixture to remove the iron salts and other insoluble materials.[2]
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Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.[2]
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Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and filter.[2]
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Concentrate the organic phase under reduced pressure to yield 2,3-diamino-5-bromopyridine as a solid.[2] (Expected yield: ~2.45 g, 95%).[2]
Method B: Catalytic Hydrogenation with Raney Nickel
This method utilizes catalytic hydrogenation and is suitable for larger-scale synthesis, offering high purity of the final product.[1]
Workflow Diagram:
Caption: Experimental workflow for Method B.
Procedure:
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Dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and then cool the solution to 25°C.[1]
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Sequentially add a saturated hydrochloric acid solution in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[1]
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Transfer the mixture to a 500 mL high-pressure reactor.[1]
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Pressurize the reactor with hydrogen gas to 1 MPa.[1]
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Heat the reactor to approximately 50°C. The reaction is considered complete when the pressure no longer decreases.[1]
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After the reaction, cool and discharge the mixture. Filter the reaction mixture and wash the filter cake with 50 mL of ethanol.[1]
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Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1). Seal the container and store it in a refrigerator overnight.[1]
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Remove the solvent by rotary evaporation, then filter and dry the resulting yellow solid to obtain 2,3-diamino-5-bromopyridine.[1] (Expected yield: 16.5 g, 89%).[1]
Product Characterization
The final product, 2,3-diamino-5-bromopyridine, is typically a light yellow to purple or light brown powder.[1][2]
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Molecular Formula: C₅H₆BrN₃
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Molecular Weight: 188.025 g/mol [1]
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¹H-NMR (300 MHz, DMSO-d₆): δ 7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H), 5.20-4.80 (bs, 2H).[2]
Safety Considerations
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Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
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The reactions should be carried out in a well-ventilated fume hood.
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Caution should be exercised when handling concentrated acids and flammable solvents.
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Catalytic hydrogenation with Raney Nickel and hydrogen gas should only be performed by trained personnel using appropriate high-pressure equipment.
Conclusion
The reduction of 2-amino-3-nitro-5-bromopyridine to 2,3-diamino-5-bromopyridine is a well-established and efficient transformation. The choice of method may depend on the desired scale, available equipment, and cost considerations. The iron powder/ammonium chloride method offers excellent yield and operational simplicity for lab-scale synthesis, while catalytic hydrogenation with Raney Nickel is a robust option for larger quantities. Both methods provide access to this valuable intermediate for further use in pharmaceutical research and development.
